molecular formula C13H21BO2S B12987481 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane

Cat. No.: B12987481
M. Wt: 252.2 g/mol
InChI Key: VSMIXBPXQCUVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a cyclopenta[c]thiophene ring, which can impart specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclopenta[c]thiophene derivative with a boronic ester precursor. One common method includes the use of n-butyllithium (n-BuLi) to deprotonate the thiophene ring, followed by the addition of a boronic ester reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Substitution: Palladium catalysts in the presence of base and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds share the boronic ester group but differ in the attached substituents.

    Cyclopenta[c]thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a cyclopenta[c]thiophene ring. This structure imparts specific reactivity and properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C13H21BO2S

Molecular Weight

252.2 g/mol

IUPAC Name

2-(3,3a,6,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H21BO2S/c1-12(2)13(3,4)16-14(15-12)11-5-9-7-17-8-10(9)6-11/h5,9-10H,6-8H2,1-4H3

InChI Key

VSMIXBPXQCUVRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CSCC3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.